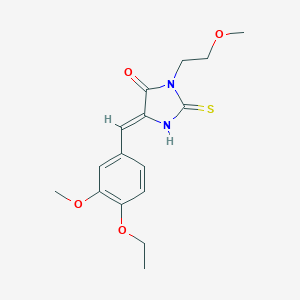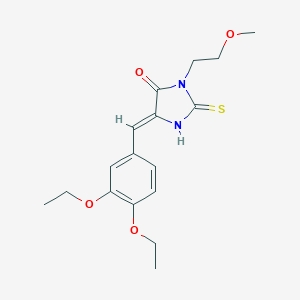![molecular formula C20H13ClIN3O2 B305712 (5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B305712.png)
(5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione, also known as C1, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been investigated for its potential as an anticancer agent, as well as for its ability to modulate the immune system. In
作用機序
The mechanism of action of (5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione is not fully understood. However, studies have suggested that (5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione may act by inhibiting the activity of an enzyme called topoisomerase II, which is involved in DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and cell death. (5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione may also act by modulating the activity of proteins involved in the immune response.
Biochemical and Physiological Effects
(5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that (5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione inhibits the growth of cancer cells and induces apoptosis. (5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione has also been shown to stimulate the production of cytokines and enhance the activity of natural killer cells.
実験室実験の利点と制限
One advantage of using (5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione in lab experiments is its potential as an anticancer agent. (5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione has been shown to inhibit the growth of a variety of cancer cell lines, making it a promising candidate for further investigation. Another advantage of using (5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione is its ability to modulate the immune system, which could have potential applications in the treatment of viral infections and autoimmune diseases.
One limitation of using (5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione in lab experiments is its low solubility in water. This can make it difficult to administer in vivo and can limit its potential therapeutic applications. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for the investigation of (5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione. One direction is to further investigate its potential as an anticancer agent. This could involve testing its efficacy in animal models and optimizing its delivery method to improve its solubility.
Another direction is to investigate its potential as an immunomodulatory agent. This could involve testing its ability to enhance the activity of natural killer cells in vivo and investigating its potential applications in the treatment of viral infections and autoimmune diseases.
Finally, further investigation into the mechanism of action of (5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione is needed to optimize its therapeutic potential. This could involve identifying its molecular targets and developing more potent analogs of the compound.
合成法
The synthesis of (5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione involves the reaction of 1-(4-iodophenyl)-2-(4-nitrophenyl)ethene with 4-chlorophenylhydrazine in the presence of sodium ethoxide. The resulting product is then treated with acetic anhydride to yield (5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione. The overall yield of this synthesis method is approximately 50%.
科学的研究の応用
(5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione has been investigated for its potential as an anticancer agent. In vitro studies have shown that (5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione inhibits the growth of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. (5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione has also been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death.
In addition to its potential as an anticancer agent, (5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione has also been investigated for its ability to modulate the immune system. Studies have shown that (5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione can stimulate the production of cytokines, which are proteins that play a key role in the immune response. (5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione has also been shown to enhance the activity of natural killer cells, which are immune cells that play a critical role in the body's defense against cancer and viral infections.
特性
製品名 |
(5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione |
|---|---|
分子式 |
C20H13ClIN3O2 |
分子量 |
489.7 g/mol |
IUPAC名 |
(5E)-3-(4-chlorophenyl)-5-[[1-(4-iodophenyl)pyrrol-2-yl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C20H13ClIN3O2/c21-13-3-7-16(8-4-13)25-19(26)18(23-20(25)27)12-17-2-1-11-24(17)15-9-5-14(22)6-10-15/h1-12H,(H,23,27)/b18-12+ |
InChIキー |
HGWIRIGLIIRZTL-LDADJPATSA-N |
異性体SMILES |
C1=CN(C(=C1)/C=C/2\C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)I |
SMILES |
C1=CN(C(=C1)C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)I |
正規SMILES |
C1=CN(C(=C1)C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B305631.png)
![4-({[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B305632.png)
![N-(4-methoxyphenyl)-2-{[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305633.png)
![2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B305634.png)

![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B305638.png)
![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B305639.png)
![2-{[4-(3,4-dimethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305641.png)
![4-({[4-(4-ethoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)morpholine](/img/structure/B305643.png)
![(5Z)-3-(2-methylpropyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]imidazolidin-4-one](/img/structure/B305646.png)


![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone](/img/structure/B305652.png)
![3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B305653.png)